Technical Guide: Solubility Profile and Characterization of 4-(Dibutylamino)-1-butanol
Technical Guide: Solubility Profile and Characterization of 4-(Dibutylamino)-1-butanol
The following technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for 4-(Dibutylamino)-1-butanol .
[1]
Executive Summary
4-(Dibutylamino)-1-butanol (CAS: 41788-34-5) is a tertiary amino alcohol characterized by a distinct amphiphilic structure.[1] Comprising a polar hydroxyl head group, a basic nitrogen center, and a significant hydrophobic domain (two butyl tails and a butyl spacer), this molecule exhibits a solubility profile dominated by its lipophilic alkyl chains. This guide provides a predictive solubility landscape, thermodynamic modeling approaches, and a validated experimental protocol for researchers utilizing this compound as an intermediate in pharmaceutical synthesis or ligand design.
Physicochemical Identity & Structural Analysis
Understanding the solubility of 4-(Dibutylamino)-1-butanol requires a breakdown of its molecular architecture.[1] Unlike short-chain amino alcohols (e.g., ethanolamine), the high carbon-to-heteroatom ratio (12 carbons : 1 nitrogen : 1 oxygen) shifts its affinity towards organic media.[1]
| Property | Value / Description | Significance |
| Chemical Formula | C₁₂H₂₇NO | High hydrocarbon content indicates lipophilicity.[1] |
| Molecular Weight | 201.35 g/mol | Moderate size, suitable for small molecule synthesis. |
| LogP (Predicted) | ~2.66 | Indicates preference for organic phases over aqueous media. |
| pKa (Base) | ~10.1 (Estimated) | Nitrogen is protonatable; pH-dependent solubility in water.[1] |
| Physical State | Colorless to pale yellow liquid | Liquid state at RT facilitates miscibility with solvents. |
Structural Polarity Diagram
The molecule features two distinct domains that dictate its solvent compatibility:
-
Hydrophobic Domain: The two
-butyl groups and the tetramethylene spacer drive solubility in non-polar and chlorinated solvents. -
Hydrophilic Domain: The terminal hydroxyl (-OH) and the tertiary amine allow for hydrogen bonding and solubility in polar protic solvents (alcohols), but are insufficient to solubilize the C12 skeleton in neutral water.
Solubility Landscape
Based on Structure-Property Relationships (SPR) and data from homologous amino alcohols (e.g., 2-dibutylaminoethanol), the following solubility profile is established.
Organic Solvent Compatibility[1]
-
Chlorinated Solvents (DCM, Chloroform): High Solubility. The lipophilic butyl chains interact favorably with these moderately polar, hydrophobic solvents. Ideal for extraction from aqueous basic phases.
-
Alcohols (Methanol, Ethanol, n-Butanol): Miscible/High. The hydroxyl group of the solute engages in H-bonding with the solvent, while the alkyl chains are accommodated by the alcohol's organic backbone.[1]
-
Aromatic Hydrocarbons (Toluene, Benzene): High Solubility. The van der Waals forces between the butyl chains and the aromatic ring drive dissolution. Toluene is a recommended solvent for reaction crystallizations involving this intermediate.
-
Ethers (THF, MTBE): Good Solubility. Compatible due to moderate polarity and lack of strong H-bond donation networks that would exclude the alkyl chains.
-
Alkanes (Hexane, Heptane): Moderate to Good. Unlike short-chain amino alcohols, the large hydrophobic surface area of the dibutyl groups allows significant solubility in aliphatic hydrocarbons, though phase separation may occur at very low temperatures.
Aqueous Solubility & pH Dependence[1]
-
Neutral Water (pH 7): Low/Insoluble. The hydrophobic effect of the C12 skeleton overrides the hydration potential of the single -OH and -N- groups.[1]
-
Acidic Water (pH < 5): Soluble. Protonation of the tertiary amine forms a cationic ammonium salt (
), drastically increasing aqueous solubility. This property is critical for purification strategies (Acid/Base extraction).
Thermodynamic Modeling of Solubility
For precise process optimization (e.g., cooling crystallization), experimental solubility data (
The Modified Apelblat Equation:
- : Mole fraction solubility of 4-(Dibutylamino)-1-butanol.[1]
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived from regression of experimental data.
Application:
-
Measure solubility at 5 temperatures (e.g., 283K, 293K, 303K, 313K, 323K).
-
Plot
vs . -
Use the coefficients to predict solubility at unmeasured temperatures for process control.
Experimental Protocol: Solubility Determination
Since specific quantitative data for this compound is rare in public literature, the following self-validating protocol is recommended to generate internal data.
Method: Isothermal Shake-Flask with Gravimetric/GC Analysis[1]
Objective: Determine saturation solubility in organic solvents at
Workflow Diagram
Caption: Step-by-step workflow for the accurate determination of 4-(Dibutylamino)-1-butanol solubility.
Detailed Steps:
-
Preparation: Add excess 4-(Dibutylamino)-1-butanol (liquid) to 10 mL of the target solvent (e.g., Toluene) in a glass vial. Ensure a visible separate phase (droplets or bottom layer) persists.[2]
-
Equilibration: Place the vial in a thermostatic shaker at
. Agitate at 200 rpm for 24–48 hours to ensure thermodynamic equilibrium. -
Separation: Stop agitation and allow phases to settle for 2 hours. If the solute is a liquid, centrifugation is preferred over filtration to avoid saturating filter membranes.
-
Sampling: Carefully withdraw the supernatant (saturated solvent phase) using a pre-warmed syringe.
-
Quantification (Option A - Gravimetric): Evaporate a known volume of the supernatant in a tared vessel under vacuum until constant weight. (Only valid for non-volatile solutes; verify BP of solute > 280°C vs solvent).
-
Quantification (Option B - GC-FID): Dilute the supernatant with an internal standard solution and analyze via Gas Chromatography.[1] This is the preferred method for accuracy.
Application in Purification (Case Study)
Scenario: Removing 4-(Dibutylamino)-1-butanol from a reaction mixture.
-
Strategy: Acid/Base Extraction.
-
Step 1: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate or DCM).
-
Step 2: Wash with dilute aqueous HCl (1M). The 4-(Dibutylamino)-1-butanol protonates and partitions into the aqueous phase (Solubility > 100 mg/mL in acidic water).[1]
-
Step 3: Separate the organic layer (containing non-basic impurities).
-
Step 4: Basify the aqueous layer with NaOH to pH > 12. The compound deprotonates and oils out.
-
Step 5: Extract back into fresh organic solvent or separate the oil directly.
References
-
Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 94236, 4-(Dibutylamino)-1-butanol. [Link][1]
- Thermodynamic Modeling: Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2009.
-
Structural Analogs: Li, B., et al. "Solubility of N-tert-butylbenzothiazole-2-sulphenamide in Six Pure Solvents."[1] Journal of Chemical & Engineering Data, 2019. (Methodology reference for solubility of amine-based organics). [Link][1]
-
Properties Source: ChemSrc. 4-(Dibutylamino)-1-butanol Physicochemical Properties. [Link][1]
